molecular formula C21H20Cl2N2O2 B2551562 3-(2,6-dichlorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide CAS No. 946387-21-9

3-(2,6-dichlorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide

Cat. No. B2551562
CAS RN: 946387-21-9
M. Wt: 403.3
InChI Key: KMFDRMWNJTXFNF-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20Cl2N2O2 and its molecular weight is 403.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Oxazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. Studies have demonstrated that these compounds exhibit significant in vitro antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. This suggests their potential use in developing new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).

Anticancer Agents

Oxazole derivatives, specifically those clubbed with pyridyl-pyrazolines, have been investigated for their anticancer activity. The National Cancer Institute (NCI, USA) evaluated these compounds against a 60 cancer cell line panel, revealing certain compounds with high potency. This highlights the potential of oxazole derivatives in cancer therapy (Katariya, Vennapu, & Shah, 2021).

Catalytic Synthesis Applications

Research has explored the use of oxazole and related derivatives in catalytic synthesis, including the development of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes. These synthetic methodologies enable the efficient production of oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, among others, showcasing the versatility of oxazole derivatives in synthetic organic chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Antioxidant Properties

Some oxazole derivatives have been synthesized and assessed for their antioxidant and antiradical activities. These studies indicate that oxazole compounds could serve as effective antioxidants, which is beneficial in developing treatments for diseases caused by oxidative stress (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Monoamine Oxidase Inhibitors

Indazole and indole carboxamides, chemically related to oxazoles, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their use in treating neurological disorders. These findings support the exploration of oxazole derivatives in developing new therapeutic agents for neurological conditions (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2/c1-11(2)15-9-8-14(10-12(15)3)24-21(26)18-13(4)27-25-20(18)19-16(22)6-5-7-17(19)23/h5-11H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFDRMWNJTXFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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